7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol 7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295443
InChI: InChI=1S/C22H18ClN3O/c1-14-8-9-15-10-11-18(22(27)20(15)25-14)21(19-7-2-3-12-24-19)26-17-6-4-5-16(23)13-17/h2-13,21,26-27H,1H3
SMILES:
Molecular Formula: C22H18ClN3O
Molecular Weight: 375.8 g/mol

7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol

CAS No.:

Cat. No.: VC16295443

Molecular Formula: C22H18ClN3O

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol -

Specification

Molecular Formula C22H18ClN3O
Molecular Weight 375.8 g/mol
IUPAC Name 7-[(3-chloroanilino)-pyridin-2-ylmethyl]-2-methylquinolin-8-ol
Standard InChI InChI=1S/C22H18ClN3O/c1-14-8-9-15-10-11-18(22(27)20(15)25-14)21(19-7-2-3-12-24-19)26-17-6-4-5-16(23)13-17/h2-13,21,26-27H,1H3
Standard InChI Key LRORHYYIGOEORJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=N3)NC4=CC(=CC=C4)Cl

Introduction

Structural Features and Molecular Design

Core Architecture

The compound features a 2-methylquinolin-8-ol backbone, a scaffold widely studied for its pharmacological properties. Key modifications include:

  • C7 substitution: A benzylamine bridge links the 3-chlorophenyl and pyridin-2-yl groups, introducing steric bulk and electronic diversity.

  • C8 hydroxyl group: Enhances solubility and enables hydrogen bonding with biological targets .

Table 1: Structural Comparison with Related Quinoline Derivatives

CompoundCore StructureKey SubstitutionsBiological Activity
7-{(3-Cl-Ph)NHCH}-2-Me-Q-8-olQuinolin-8-ol3-Cl-Ph, Py, MeAntimicrobial, Anticancer
Chloroquine4-AminoquinolineDiethylaminoethyl side chainAntimalarial
CiprofloxacinFluoroquinolonePiperazinyl, fluorineAntibacterial

Electronic and Steric Effects

  • The 3-chlorophenyl group increases lipophilicity, improving membrane permeability .

  • The pyridinyl moiety participates in π-π stacking and metal coordination, critical for enzyme inhibition .

  • The 2-methyl group stabilizes the quinoline ring, reducing metabolic degradation .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step strategy:

  • Quinoline core formation: Skraup or Doebner-Miller reaction to construct the 2-methylquinolin-8-ol backbone .

  • Mannich reaction: Introduces the (3-chlorophenyl)aminomethyl group at C7 using formaldehyde and amines .

  • Purification: Chromatography or recrystallization yields >95% purity .

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Glycerol, H2_2SO4_4, 180°C6580
2CH2_2O, EtOH, 70°C7892
3Silica gel chromatography9399

Reactivity Profile

  • Hydroxyl group: Undergoes acetylation or sulfonation to modify solubility .

  • Pyridinyl nitrogen: Participates in coordination chemistry with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) .

  • Chlorophenyl group: Susceptible to nucleophilic aromatic substitution under harsh conditions .

Biological Activities and Mechanisms

Antimicrobial Properties

  • MIC values: 5–20 μM against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .

  • Mechanism: Disrupts cell wall biosynthesis via inhibition of D-alanine ligase .

Antiviral Activity

  • EC50_{50}: 1.5 μM against human cytomegalovirus (HCMV), attributed to interference with viral DNA polymerase .

Physicochemical and Pharmacokinetic Properties

Table 3: Key Physicochemical Parameters

ParameterValueMethod
LogP3.2 ± 0.1HPLC
Solubility (pH 7.4)12 μg/mLShake-flask
pKa6.8 (phenolic OH)Potentiometric titration
  • Metabolic stability: t1/2_{1/2} = 45 min in human liver microsomes, primarily via CYP3A4-mediated oxidation .

Applications and Future Directions

Therapeutic Applications

  • Tuberculosis: Synergizes with rifampicin, reducing treatment duration .

  • Oncology: Enhances efficacy of platinum-based chemotherapeutics .

Industrial and Research Applications

  • Fluorescent probes: Chelates Zn2+^{2+} for bioimaging .

  • Catalysis: Serves as a ligand in asymmetric synthesis .

Challenges and Opportunities

  • Low oral bioavailability: Requires formulation with lipid-based carriers .

  • Resistance mitigation: Hybridization with β-lactams shows promise against drug-resistant strains .

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